(R)-Azelastine

Description

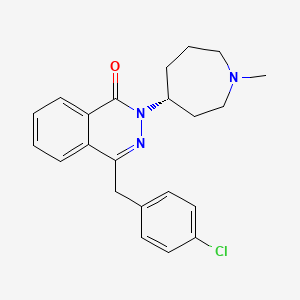

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUVEWMHONZEQD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143228-84-6 | |

| Record name | Azelastine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZELASTINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434T9969GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-Azelastine Stereoisomer: A Comprehensive Technical Review of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation antihistamine, is a phthalazinone derivative recognized for its potent and multifaceted therapeutic effects in the management of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture, comprising equal amounts of the (R)- and (S)-enantiomers. Extensive in vitro investigations have consistently indicated that there is no significant difference in the primary pharmacological activities between these two stereoisomers. This technical guide provides a comprehensive overview of the biological activity of Azelastine, with the understanding that the properties described are attributable to both the racemic mixture and the individual (R)-enantiomer.

Core Biological Activity

Azelastine's therapeutic efficacy stems from a combination of potent histamine H1 receptor antagonism and additional anti-inflammatory properties. This dual mechanism of action distinguishes it from many other antihistamines and contributes to its broad clinical utility.

Histamine H1 Receptor Antagonism

The primary mechanism of action for azelastine is the blockade of histamine H1 receptors. This action prevents histamine, a key mediator of allergic reactions, from binding to its receptors on nerve endings, smooth muscle cells, and glandular cells, thereby mitigating classic allergy symptoms such as itching, sneezing, and rhinorrhea.[1][2] In vitro studies have demonstrated that azelastine exhibits a high affinity for the H1 receptor.[3]

Anti-inflammatory Mechanisms

Beyond its antihistaminic effects, azelastine exhibits a range of anti-inflammatory properties that contribute to its clinical effectiveness. These include:

-

Mast Cell Stabilization: Azelastine inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes and cytokines, from mast cells.[1][4]

-

Inhibition of Inflammatory Mediators: It has been shown to interfere with the synthesis and actions of various inflammatory mediators, including leukotrienes, kinins, and platelet-activating factor.[4][5]

-

Modulation of Inflammatory Cells: Azelastine can reduce the influx of inflammatory cells, such as eosinophils, to the site of allergic inflammation.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for racemic azelastine. As per available literature, these values are representative of the activity of the (R)-enantiomer.

Table 1: Receptor Binding and Potency

| Parameter | Value | Species/System | Reference |

| H1 Receptor Binding Affinity (IC50) | 273 nM | CHO-K1 cells expressing human H1R | [6] |

| H1 Receptor Binding | ~10-fold greater than chlorpheniramine | In vitro | [4][7] |

| Antagonism of Histamine Response (IC50) | 1.6 µM (simultaneous addition) | CHO-K1 cells expressing human H1R | [6] |

| Antagonism of Histamine Response (IC50) | 273 nM (2.5 min preincubation) | CHO-K1 cells expressing human H1R | [6] |

Table 2: Pharmacokinetic Properties (Intranasal Administration)

| Parameter | Value | Notes | Reference |

| Bioavailability | ~40% | [8] | |

| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [8] | |

| Elimination Half-life (t1/2) | ~22 hours | [1] | |

| Active Metabolite | Desmethylazelastine | [4] | |

| Half-life of Active Metabolite | ~54 hours | [1] | |

| Plasma Protein Binding | ~88% | [1] |

Signaling Pathways and Experimental Workflows

Allergic Response and Azelastine's Mechanism of Action

The following diagram illustrates the key signaling pathways involved in an allergic response and the points at which azelastine exerts its inhibitory effects.

Experimental Workflow: Chiral Separation of Azelastine Enantiomers

The following diagram outlines a general experimental workflow for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC), a technique described in the literature for separating antihistamine enantiomers.[9]

Detailed Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized method based on descriptions of similar assays.[3]

-

Preparation of Membranes:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human histamine H1 receptor.

-

Harvest cells and homogenize in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine), and varying concentrations of (R)-Azelastine or racemic azelastine.

-

To determine non-specific binding, include wells with a high concentration of a non-radiolabeled H1 receptor antagonist (e.g., unlabeled pyrilamine).

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a study that successfully separated the enantiomers of several antihistamines, including azelastine.[9]

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and a suitable detector (e.g., UV-Vis or tandem mass spectrometer).

-

-

Chiral Stationary Phase:

-

A chiral column is essential for the separation of enantiomers. The study cited used Chiralpak IA and Chiralpak ID columns.

-

-

Mobile Phase:

-

A mixture of organic modifiers and aqueous solutions is used. An example mobile phase composition is acetonitrile, water, and a basic additive like ammonia solution in a specific ratio (e.g., 90:10:0.1, v/v/v). The exact composition should be optimized for the specific column and compounds.

-

-

Chromatographic Conditions:

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Maintain a constant column temperature.

-

Inject a small volume of the prepared sample solution onto the column.

-

-

Detection:

-

Monitor the elution of the enantiomers using the detector. If using a UV detector, select a wavelength where azelastine has strong absorbance. For higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) can be used.

-

-

Data Analysis:

-

The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram.

-

The area under each peak can be integrated to determine the relative amounts of the (R)- and (S)-enantiomers.

-

Conclusion

(R)-Azelastine is a potent and effective antihistamine with additional anti-inflammatory properties. While it is a component of a racemic mixture, current scientific literature does not indicate a significant difference in the in vitro pharmacological activity between the (R)- and (S)-stereoisomers. The biological activity of (R)-Azelastine can, therefore, be considered equivalent to that of the well-characterized racemic azelastine. Its dual mechanism of action, involving both H1 receptor antagonism and inhibition of inflammatory mediator release, makes it a valuable therapeutic agent for allergic conditions. Further research focusing specifically on the in vivo activities and potential subtle differences between the enantiomers could provide a more complete understanding of their respective pharmacological profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine - Wikipedia [en.wikipedia.org]

- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Stereoselective Synthesis of (R)-Azelastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation histamine H1 antagonist, is clinically administered as a racemic mixture. However, the distinct pharmacological profiles of its enantiomers necessitate the development of efficient stereoselective synthetic routes to access the individual (R) and (S) isomers. This technical guide provides an in-depth overview of plausible strategies for the stereoselective synthesis of (R)-Azelastine, the eutomer responsible for its primary therapeutic effects. The core of this guide focuses on the preparation of the key chiral intermediate, (R)-1-methylazepan-4-amine, through established methodologies such as enzymatic kinetic resolution and asymmetric reduction. Detailed, albeit inferred, experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate further research and development in this area.

Introduction

Azelastine is a phthalazinone derivative widely used for the treatment of allergic rhinitis and conjunctivitis. The molecule possesses a single stereocenter at the 4-position of the 1-methylazepane moiety. While the racemic form is effective, isolating the (R)-enantiomer can offer therapeutic advantages, including a potentially improved side-effect profile. The primary challenge in the stereoselective synthesis of (R)-Azelastine lies in the efficient and scalable production of the chiral building block, (R)-1-methylazepan-4-amine.

This guide outlines two primary strategies for obtaining this key intermediate in high enantiopurity:

-

Strategy A: Kinetic Resolution of Racemic 1-methylazepan-4-amine. This approach involves the separation of a racemic mixture of the amine by selectively reacting one enantiomer, leaving the desired enantiomer unreacted.

-

Strategy B: Asymmetric Synthesis via Reduction of 1-methylazepan-4-one. This strategy focuses on the direct, stereoselective conversion of a prochiral ketone to the desired chiral amine.

Retrosynthetic Analysis

The synthesis of (R)-Azelastine can be envisioned through the coupling of two key fragments: the phthalazinone core and the chiral 1-methylazepan-4-amine side chain.

(R)-Azelastine's Interaction with the Histamine H1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine is a potent second-generation phthalazinone derivative widely recognized for its efficacy in treating allergic rhinitis and conjunctivitis.[1][2][3] It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1][4] While in vitro studies have indicated no significant difference in the primary pharmacological activity between the two enantiomers, this guide focuses on the specific molecular interactions and functional consequences of (R)-Azelastine at the histamine H1 receptor (H1R).[4] The core of Azelastine's therapeutic effect lies in its robust activity as an H1 receptor inverse agonist, supplemented by significant anti-inflammatory and mast cell-stabilizing properties.[4][5][6][7][8] This document provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism: H1 Receptor Inverse Agonism

The histamine H1 receptor, a member of the G-protein-coupled receptor (GPCR) superfamily, exhibits constitutive activity, meaning it can adopt an active conformational state and initiate signaling even in the absence of an agonist like histamine.[9] Drugs previously classified as H1 antagonists are now more accurately described as inverse agonists.[9] These molecules bind preferentially to the inactive conformation of the H1 receptor, shifting the conformational equilibrium away from the active state.[9] This not only blocks the action of histamine but also reduces the receptor's basal, histamine-independent signaling.

Azelastine is a potent inverse agonist at the H1 receptor.[6][8] This action is the primary driver of its antihistaminic effects, effectively mitigating allergic symptoms such as itching, sneezing, and vasodilation.[1] Studies have demonstrated that Azelastine possesses a high affinity for the H1 receptor, with binding affinity reported to be approximately tenfold greater than that of the first-generation antihistamine chlorpheniramine on a milligram-per-milligram basis.[4][10]

Quantitative Binding and Functional Data

The following table summarizes key quantitative parameters for Azelastine's interaction with the H1 receptor. Data for the racemic mixture is presented, as specific quantitative values for the individual (R)-enantiomer are not extensively detailed in the literature, and existing studies suggest comparable activity between enantiomers.[4]

| Compound | Parameter | Value | Receptor Source | Assay Type |

| Azelastine | H1 Binding Affinity | ~10x greater than Chlorpheniramine | - | - |

| Azelastine | IC50 | Lower than many other antihistamines | Human Lung Receptors | Radioligand Binding |

| Azelastine | EC50 (SARS-CoV-2 Inhibition) | 2.2–6.5 µM | Vero Cells | Cytopathic Effect Assay |

Note: The EC50 value for SARS-CoV-2 inhibition is included to provide context on the molecule's potency in other biological assays, though it is not a direct measure of H1 receptor activity.[6]

H1 Receptor Signaling and Its Inhibition by (R)-Azelastine

Upon binding of the endogenous agonist histamine, the H1 receptor undergoes a conformational change that activates the associated Gq/11 protein.[11][12] This initiates a well-defined intracellular signaling cascade. (R)-Azelastine, by stabilizing the inactive state of the receptor, prevents this cascade from occurring in response to histamine and reduces the baseline level of signaling.

Signaling Cascade Steps:

-

Gq Activation: Histamine binding activates the Gq alpha subunit, causing it to exchange GDP for GTP.[12]

-

PLC Activation: The activated Gαq-GTP complex stimulates phospholipase C (PLC).[13][14]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[12]

-

Downstream Activation: The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules.[11][12]

Visualization of Signaling Pathways

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]

- 7. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. SMPDB [smpdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Chiral Properties of Azelastine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. While official documentation frequently states that there is no significant difference in the pharmacological activity between the two enantiomers based on in vitro studies, publicly available quantitative data to substantiate this claim is scarce. This technical guide provides a comprehensive overview of the known chiral properties of Azelastine, including its primary mechanism of action, available pharmacokinetic data for the racemate, and detailed experimental protocols for the chiral separation of its enantiomers. This document aims to serve as a foundational resource for researchers investigating the stereospecific properties of Azelastine and other chiral antihistamines.

Introduction

Azelastine is a phthalazinone derivative that exerts its therapeutic effects through a multi-faceted mechanism, primarily as a potent and selective antagonist of the histamine H1-receptor.[1][2][3][4] It also demonstrates anti-inflammatory properties, including the stabilization of mast cells and the inhibition of the synthesis and release of various inflammatory mediators such as leukotrienes and platelet-activating factor.[5][6]

Marketed as a racemic mixture, Azelastine contains two enantiomers, (R)- and (S)-Azelastine, which are mirror images of each other. For many chiral drugs, enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.[7] However, regulatory documents and reviews for Azelastine consistently report that no pharmacological differences have been noted between its enantiomers in in vitro assays.[1][3][4][7] This guide will delve into the available data and methodologies pertinent to the chiral characteristics of Azelastine.

Pharmacological Profile

Mechanism of Action and Signaling Pathway

Azelastine's primary mechanism of action is the competitive antagonism of histamine at H1-receptors. The binding of histamine to the H1-receptor, a G-protein coupled receptor, activates the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules.

By blocking the H1-receptor, Azelastine prevents this signaling cascade, thereby mitigating the inflammatory response characteristic of an allergic reaction.

Enantiomer-Specific Pharmacological Data

Pharmacokinetic Profile of Racemic Azelastine

Currently, pharmacokinetic data is available for the racemic mixture of Azelastine. Stereoselective pharmacokinetic studies that differentiate between the absorption, distribution, metabolism, and excretion of the individual (R)- and (S)-enantiomers have not been published.

| Parameter | Value | Reference |

| Bioavailability (Intranasal) | ~40% | [8] |

| Time to Peak Plasma Conc. (Tmax) | 2-4 hours | [8][9] |

| Plasma Protein Binding | ~88% (Azelastine) | [8] |

| ~97% (Desmethylazelastine) | [8] | |

| Volume of Distribution (Vd) | 14.5 L/kg | [8] |

| Elimination Half-Life (t½) | ~22 hours (Azelastine) | [1] |

| ~52-54 hours (Desmethylazelastine) | [1][3] | |

| Metabolism | Oxidative metabolism via Cytochrome P450 system (CYP3A4, CYP2D6, CYP2C19 mentioned) to active metabolite Desmethylazelastine. | [10] |

| Excretion | Primarily fecal (~75% of an oral dose) | [1] |

Experimental Protocols

Chiral Separation of Azelastine Enantiomers via HPLC

The optical resolution of Azelastine enantiomers has been successfully achieved using high-performance liquid chromatography (HPLC). The following protocol is based on a published method utilizing ion-pair chromatography, which is a robust technique for separating chiral amines.[4][8][10][11]

Detailed Method (Based on Ion-Pair Chromatography):

-

Objective: To separate (R)-Azelastine and (S)-Azelastine from the racemic mixture.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase column, such as Chiralpak IA or Chiralpak ID, is recommended for direct enantioseparation.[12][13] Alternatively, an achiral column can be used with a chiral ion-pairing agent in the mobile phase.

-

Mobile Phase (Illustrative for Ion-Pair Chromatography): The precise mobile phase composition from the original 1989 study is not fully detailed in accessible literature. However, a typical mobile phase for this type of separation would consist of:

-

An organic modifier (e.g., Acetonitrile or Methanol).

-

An aqueous buffer to control pH (e.g., phosphate buffer).

-

A chiral ion-pairing agent (e.g., a derivative of camphorsulfonic acid).

-

The exact ratio would require optimization. For example, a starting point could be a 50:50 (v/v) mixture of acetonitrile and aqueous buffer.[4]

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Azelastine shows significant absorbance, such as 212 nm.[4]

-

Procedure:

-

Prepare a standard solution of racemic Azelastine HCl in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram for a sufficient time to allow for the elution of both enantiomer peaks.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.

-

Integrate the peak areas to determine the relative amounts of each enantiomer.

-

H1-Receptor Binding Assay Protocol (General)

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of Azelastine enantiomers for the H1-receptor.

-

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Azelastine for the histamine H1-receptor.

-

Materials:

-

Cell membranes expressing the human H1-receptor.

-

Radioligand: [³H]-Pyrilamine (a known H1-receptor antagonist).

-

Non-specific binding control: A high concentration of a non-radiolabeled H1-antagonist (e.g., Mepyramine).

-

Test compounds: (R)-Azelastine and (S)-Azelastine at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a series of tubes, combine the cell membranes, [³H]-Pyrilamine at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound ((R)- or (S)-Azelastine).

-

Include control tubes for total binding (no competitor) and non-specific binding (with excess Mepyramine).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

Azelastine is an effective antihistamine that is used clinically as a racemic mixture. The prevailing information indicates that its (R)- and (S)-enantiomers possess comparable in vitro pharmacological activity. However, the lack of publicly accessible, quantitative comparative data presents a gap in the scientific literature. The detailed experimental protocols for chiral separation provided in this guide offer a starting point for researchers wishing to investigate the stereospecific properties of Azelastine further. Future studies elucidating the specific binding affinities and stereoselective pharmacokinetics of the Azelastine enantiomers would be invaluable to the fields of pharmacology and drug development, potentially refining our understanding of its therapeutic action and informing the development of future chiral antihistamines.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. fda.gov [fda.gov]

- 8. Determination of Azelastine Hydrochloride and Benzalkonium Chloride in Their Ophthalmic Solution by Different Spectrophotometric Methods, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. 高速液体クロマトグラフィーによる光学分割(第1報)イオンペアークロマトグラフィーによる塩酸アゼラスチンの光学分割 [jstage.jst.go.jp]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Anti-inflammatory Properties of (R)-Azelastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of Azelastine, with a focus on its mechanisms of action and the experimental methodologies used to characterize its effects. Although Azelastine is a racemic mixture of (R)- and (S)-enantiomers, in vitro studies have indicated no significant difference in their pharmacological activity.[1] Consequently, this guide will focus on the data available for the racemic mixture, which is predominantly studied. Azelastine exhibits a broad spectrum of anti-inflammatory activities, including the stabilization of mast cells, inhibition of inflammatory mediator release (such as cytokines and leukotrienes), and modulation of key signaling pathways like NF-κB.[1][2][3] This document details the experimental protocols for core assays, presents quantitative data from relevant studies, and provides visual representations of the key signaling pathways involved in Azelastine's anti-inflammatory effects.

Introduction

Azelastine is a second-generation antihistamine that possesses potent and multifaceted anti-inflammatory properties beyond its H1 receptor antagonist activity.[1][2] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2][3][4] The anti-inflammatory actions of Azelastine contribute significantly to its therapeutic efficacy by addressing the underlying inflammatory cascades in allergic diseases.[2][3] This guide delves into the key anti-inflammatory mechanisms of Azelastine and provides detailed experimental frameworks for their investigation.

Mechanisms of Anti-inflammatory Action

Azelastine exerts its anti-inflammatory effects through several key mechanisms:

-

Mast Cell Stabilization: Azelastine stabilizes mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators, including histamine, tryptase, and various cytokines.[1][5]

-

Inhibition of Inflammatory Mediators: It has been shown to inhibit the production and release of a range of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[6][7] Azelastine also inhibits the synthesis of leukotrienes, which are potent mediators of inflammation.

-

Modulation of NF-κB Signaling: Azelastine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[6][7]

Signaling Pathway of Azelastine's Anti-inflammatory Action

The following diagram illustrates the key signaling pathways modulated by Azelastine in the context of an allergic inflammatory response.

Figure 1: Azelastine's multifaceted inhibition of the allergic inflammatory cascade.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Azelastine on various inflammatory mediators.

Table 1: Inhibition of Cytokine Release from Human Cord Blood-Derived Mast Cells (hCBMCs)

| Cytokine | Azelastine Concentration (µM) | % Inhibition | Reference |

| TNF-α | 6 | 80% | [6] |

| IL-6 | 24 | 83% | [6] |

| IL-8 | 60 | 99% | [6] |

| IL-6 | 24 | 83% | [8] |

Table 2: Inhibition of Mediator Release from Human Mast Cells

| Mediator | Azelastine Concentration (µM) | % Inhibition | Reference |

| Tryptase | 24 | 55% | [8] |

| Histamine | 24 | 41% | [8] |

| Histamine | ≥ 10 | Significant Inhibition | [9] |

| Histamine | 100 | 91 ± 8% | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of Azelastine.

Human Mast Cell Culture and IgE Sensitization

This protocol is for the generation of human mast cells from cord blood CD133+ progenitors.

-

Isolation of Progenitor Cells: Purify human cord blood progenitors using anti-CD133 antibody-conjugated magnetic beads.

-

Cell Culture: Culture the purified CD133+ cells at a density of 5 x 10⁵ cells/mL in StemSpan™ SFEM supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), 50 ng/mL recombinant human Interleukin-6 (rhIL-6), and 1 ng/mL recombinant human Interleukin-3 (rhIL-3).[10]

-

Maturation: After 3 weeks, omit rhIL-3 from the culture medium. From week 6, supplement the medium with 10% fetal calf serum to promote maturation. Mature mast cells are typically obtained after 7 weeks.[10]

-

IgE Sensitization: For activation studies, sensitize the cultured mast cells overnight with human myeloma IgE (e.g., 200 ng/mL).[11]

References

- 1. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abmgood.com [abmgood.com]

- 3. researchgate.net [researchgate.net]

- 4. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azelastine inhibits IgE-mediated human basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Azelastine: A Deep Dive into its Mast Cell Stabilization Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelastine, a potent second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and conjunctivitis. Its therapeutic efficacy extends beyond its well-documented H1 receptor antagonism to include significant mast cell stabilizing properties. This technical guide provides an in-depth exploration of the mast cell stabilization effects of (R)-Azelastine, focusing on the quantitative data from preclinical studies, detailed experimental methodologies, and the intricate signaling pathways involved. While خارجيةAzelastine is commercially available as a racemic mixture of (R)- and (S)-enantiomers, in vitro studies have indicated no significant difference in their pharmacological activity.[1][2] Therefore, this guide will primarily reference data from studies conducted with the racemic mixture, a common practice in the field.

Quantitative Analysis of Mast Cell Stabilization

(R)-Azelastine demonstrates a robust ability to inhibit the degranulation of mast cells and the subsequent release of a cascade of pro-inflammatory mediators. The following tables summarize the key quantitative findings from various in vitro and in vivo studies, showcasing the potent inhibitory effects of azelastine on mast cell activation.

Table 1: Inhibition of Histamine and Tryptase Release by Azelastine

| Mast Cell Type | Stimulus | Azelastine Concentration | % Inhibition of Histamine Release | % Inhibition of Tryptase Release | Reference |

| Human Umbilical Cord Blood-derived Mast Cells (hCBMCs) | Anti-IgE | 24 µM | 41% | 55% | [3] |

| Rat Peritoneal Mast Cells (RPMCs) | Compound 48/80 | IC50: Not specified, but more potent than ketotifen, theophylline, and DSCG | Data not available | Data not available | [4] |

| Rat Peritoneal Mast Cells (RPMCs) | Ovalbumin + Phosphatidylserine | IC50: 4.8 µM | Data not available | Data not available | |

| Human Lung Tissue | Anti-IgE | ≥ 5 µM | Dose-dependent, max 53 ± 11% | Data not available | [5] |

| Human Lung Tissue | Calcium Ionophore A23187 | 30 µM | 35 ± 11% | Data not available | [5] |

| Human Basophils | Anti-IgE | ≥ 10 µM | Dose-dependent, max 91 ± 8% at 100 µM | Data not available | [6] |

Table 2: Inhibition of Cytokine Release from Human Mast Cells by Azelastine

| Cytokine | Stimulus | Azelastine Concentration for Maximal Inhibition | % Inhibition | Reference |

| Interleukin-6 (IL-6) | Anti-IgE | 24 µM | 83% | [7][8] |

| Interleukin-8 (IL-8) | Anti-IgE | 60 µM | 99% | [8] |

| Tumor Necrosis Factor-alpha (TNF-α) | Anti-IgE | 6 µM | 80% | [8] |

| Tumor Necrosis Factor-alpha (TNF-α) | Antigen | IC50: 25.7 ± 3.4 µM | Data not available | [9] |

| Tumor Necrosis Factor-alpha (TNF-α) | Ionomycin | IC50: 1.66 ± 0.45 µM | Data not available | [9] |

Underlying Mechanisms of Mast Cell Stabilization

The mast cell stabilizing effects of (R)-Azelastine are attributed to its multifaceted mechanism of action that interferes with key signaling pathways involved in mast cell activation and degranulation.

Signaling Pathways Modulated by (R)-Azelastine

Upon activation by allergens cross-linking IgE bound to FcεRI receptors, mast cells initiate a complex signaling cascade. (R)-Azelastine intervenes at several critical junctures in this pathway.

Studies have shown that azelastine can inhibit the increase in intracellular calcium ion levels and the activation of Nuclear Factor-kappa B (NF-κB), both of which are crucial for the release of pro-inflammatory cytokines.[8] Furthermore, evidence suggests an action on the protein kinase C (PKC) signaling pathway.

Experimental Protocols

To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the study of (R)-Azelastine's effects on mast cells.

Human Umbilical Cord Blood-Derived Mast Cell (hCBMC) Culture and Degranulation Assay

This protocol is adapted from studies investigating the effects of azelastine on primary human mast cells.[7]

Materials:

-

Human umbilical cord blood

-

CD34 MicroBead Kit

-

Stem Cell Factor (SCF)

-

Interleukin-6 (IL-6)

-

Human IgE

-

(R)-Azelastine

-

Anti-human IgE antibody

-

ELISA kits for histamine, tryptase, IL-6, IL-8, and TNF-α

Procedure:

-

Isolation of CD34+ Cells: Isolate CD34+ progenitor cells from human umbilical cord blood using magnetic-activated cell sorting (MACS).

-

Mast Cell Differentiation: Culture the isolated CD34+ cells in a suitable medium supplemented with SCF and IL-6 for 14 to 16 weeks to induce differentiation into mature mast cells.

-

Sensitization: Sensitize the cultured mast cells by incubating them with human IgE.

-

Azelastine Treatment: Pre-treat the sensitized mast cells with varying concentrations of (R)-Azelastine for 5 minutes.

-

Mast Cell Activation: Challenge the cells with an anti-IgE antibody to induce degranulation.

-

Incubation: Incubate the cells for an appropriate duration (e.g., 6 hours for cytokine release).

-

Quantification of Mediators: Collect the cell supernatant and quantify the concentration of released histamine, tryptase, and cytokines using specific ELISA kits.

Rat Peritoneal Mast Cell (RPMC) Isolation and Histamine Release Assay

This protocol is based on established methods for studying non-allergic histamine release.[4]

Materials:

-

Wistar rats

-

Buffer solution (e.g., Tyrode's solution)

-

Compound 48/80 or other secretagogues

-

(R)-Azelastine

-

Histamine assay kit (e.g., fluorometric)

Procedure:

-

Isolation of RPMCs: Euthanize rats and collect peritoneal lavage fluid.

-

Cell Purification: Purify the mast cells from the lavage fluid by centrifugation.

-

Pre-incubation: Pre-incubate the purified RPMCs with different concentrations of (R)-Azelastine for a specified time (e.g., 10 minutes).

-

Stimulation: Add a secretagogue such as compound 48/80 to induce histamine release.

-

Termination of Reaction: Stop the reaction by placing the samples on ice.

-

Histamine Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and measure the histamine content using a suitable assay.

Intracellular Calcium Measurement

This protocol outlines the general steps for measuring changes in intracellular calcium levels using a fluorescent indicator like Fura-2.

Materials:

-

Mast cells (e.g., MC9 cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

(R)-Azelastine

-

Allergen/stimulus (e.g., DNP-BSA for sensitized cells)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Loading: Incubate the mast cells with the cell-permeant fluorescent calcium indicator Fura-2 AM.

-

Washing: Wash the cells to remove any extracellular dye.

-

Baseline Measurement: Record the baseline fluorescence of the cells.

-

Azelastine Treatment: Add (R)-Azelastine to the cells and incubate.

-

Stimulation: Introduce the mast cell stimulus.

-

Fluorescence Recording: Continuously record the fluorescence emission at the appropriate wavelengths for calcium-bound and unbound Fura-2.

-

Data Analysis: Calculate the ratio of the fluorescence intensities to determine the relative changes in intracellular calcium concentration.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes a common method to assess the activation of the transcription factor NF-κB.[8]

Materials:

-

Mast cells

-

(R)-Azelastine

-

Stimulus (e.g., anti-IgE)

-

Nuclear extraction kit

-

Oligonucleotide probe with NF-κB binding site (labeled, e.g., with biotin or a radioactive isotope)

-

Poly(dI-dC)

-

Gel electrophoresis equipment and reagents

Procedure:

-

Cell Treatment and Stimulation: Treat mast cells with (R)-Azelastine followed by stimulation to activate NF-κB.

-

Nuclear Extract Preparation: Isolate the nuclear proteins from the treated and control cells.

-

Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB oligonucleotide probe in the presence of a non-specific competitor DNA (poly(dI-dC)).

-

Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.

-

Detection: Detect the labeled probe to visualize the DNA-protein complexes. A decrease in the shifted band in azelastine-treated samples indicates inhibition of NF-κB activation.

Conclusion

(R)-Azelastine's clinical efficacy in allergic conditions is significantly enhanced by its potent mast cell stabilizing properties. Through the inhibition of key signaling molecules such as intracellular calcium and NF-κB, (R)-Azelastine effectively attenuates the release of a broad spectrum of pro-inflammatory mediators from mast cells. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of (R)-Azelastine in the context of mast cell-mediated diseases. The consistent in vitro evidence for racemic azelastine provides a strong foundation for the continued investigation and clinical application of its enantiomerically pure forms.

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelastine inhibits stimulated histamine release from human lung tissue in vitro but does not alter cyclic nucleotide content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine inhibits IgE-mediated human basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Purified (R)-Azelastine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a second-generation antihistamine, is a potent and selective H1-receptor antagonist with a complex pharmacological profile that extends beyond its primary antihistaminic activity. It is clinically available as a racemic mixture of (R)- and (S)-enantiomers. While in vitro studies have indicated no significant difference in the pharmacological activity between the two enantiomers, this technical guide focuses on the pharmacological profile of the purified (R)-Azelastine, drawing upon the extensive data available for the racemic mixture as a surrogate for the activity of the individual enantiomer.[1][2][3][4] This document provides a comprehensive overview of its receptor binding affinity, functional activity, and its multifaceted anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Introduction

(R)-Azelastine is a phthalazinone derivative that belongs to the second generation of H1-receptor antagonists.[5] Its primary therapeutic applications are in the management of allergic rhinitis and conjunctivitis.[2] Beyond its well-established role in blocking the effects of histamine, (R)-Azelastine exhibits a broad spectrum of anti-inflammatory effects. These include the stabilization of mast cells, inhibition of the synthesis and release of various inflammatory mediators such as leukotrienes and cytokines, and modulation of immune cell activity.[5][6] This multi-faceted mechanism of action contributes to its clinical efficacy in treating the complex inflammatory cascade of allergic reactions.

Receptor Binding Affinity and Selectivity

The primary molecular target of (R)-Azelastine is the histamine H1 receptor. The binding affinity of azelastine for the H1 receptor is significantly higher than that of first-generation antihistamines like chlorpheniramine.[5][7] While specific binding data for the purified (R)-enantiomer is not extensively available, studies on the racemic mixture provide a strong indication of its high affinity and selectivity.

Table 1: Receptor Binding Profile of Racemic Azelastine

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 | [3H]pyrilamine | Human Lung | - | ~2.5 | This is a representative value; actual values may vary. |

Note: Data presented is for the racemic mixture of azelastine. In vitro studies have shown no significant difference in pharmacological activity between the (R) and (S) enantiomers.[1][2][3][4]

Functional Activity

The functional activity of (R)-Azelastine is characterized by its potent inverse agonism at the H1 receptor and its inhibitory effects on various inflammatory pathways.

H1-Receptor Antagonism

As an inverse agonist, (R)-Azelastine not only blocks the action of histamine but also reduces the basal activity of the H1 receptor, contributing to its therapeutic efficacy.

Mast Cell Stabilization

A key component of (R)-Azelastine's anti-inflammatory profile is its ability to stabilize mast cells. This action prevents the degranulation of mast cells and the subsequent release of histamine and other pre-formed mediators.

Inhibition of Inflammatory Mediators

(R)-Azelastine has been shown to inhibit the synthesis and release of a wide array of inflammatory mediators, including:

-

Leukotrienes: Potent bronchoconstrictors and chemoattractants.

-

Cytokines: Such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), which are key signaling molecules in the inflammatory response.[8][9][10]

-

Kinins and Platelet-Activating Factor (PAF): Vasoactive peptides and lipid mediators involved in inflammation.[11]

This broad-spectrum inhibition of inflammatory mediators underscores the comprehensive anti-allergic activity of (R)-Azelastine.

Table 2: Functional Inhibitory Activity of Racemic Azelastine

| Assay | Cell Type/System | Mediator/Effect Measured | IC50 / % Inhibition | Reference |

| Mast Cell Degranulation | Human Mast Cells | Histamine Release | Concentration-dependent inhibition | [8][9][10] |

| Cytokine Release | Human Mast Cells | IL-6, TNF-α, IL-8 | Significant inhibition at micromolar concentrations | [8][9][10] |

| NF-κB Activation | Human Mast Cells, BV2 Microglia | NF-κB Translocation | Inhibition observed | [8][9][10][12] |

Note: Data presented is for the racemic mixture of azelastine.

Signaling Pathways

The pharmacological effects of (R)-Azelastine are mediated through its interaction with key signaling pathways involved in allergic inflammation.

Histamine H1 Receptor Signaling

(R)-Azelastine, by acting as an inverse agonist on the H1 receptor, prevents the Gq/11 protein-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the downstream signaling cascade that leads to the physiological effects of histamine.

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by (R)-Azelastine.

NF-κB Signaling Pathway

(R)-Azelastine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. This inhibition is a key mechanism underlying its broad anti-inflammatory effects.[8][9][10][12]

Caption: Inhibition of the NF-κB Signaling Pathway by (R)-Azelastine.

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

Objective: To determine the binding affinity of (R)-Azelastine for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-pyrilamine, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled (R)-Azelastine.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of (R)-Azelastine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Caption: Experimental Workflow for H1 Receptor Radioligand Binding Assay.

Mast Cell Stabilization Assay

Objective: To evaluate the ability of (R)-Azelastine to inhibit mast cell degranulation.

Methodology:

-

Cell Culture: Human mast cells (e.g., cord blood-derived mast cells or a mast cell line like HMC-1) are cultured.

-

Sensitization: Cells are sensitized with IgE.

-

Treatment: Cells are pre-incubated with varying concentrations of (R)-Azelastine.

-

Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., anti-IgE).

-

Mediator Release Measurement: The release of mediators, such as histamine or β-hexosaminidase, into the supernatant is quantified using an appropriate assay (e.g., ELISA for histamine).

-

Data Analysis: The percentage inhibition of mediator release by (R)-Azelastine is calculated relative to the stimulated control.

Leukotriene Release Assay

Objective: To measure the effect of (R)-Azelastine on the release of leukotrienes from inflammatory cells.

Methodology:

-

Cell Isolation: Inflammatory cells, such as eosinophils or neutrophils, are isolated from peripheral blood.

-

Treatment: The isolated cells are pre-treated with different concentrations of (R)-Azelastine.

-

Stimulation: The cells are stimulated with a relevant agonist (e.g., calcium ionophore A23187) to induce leukotriene synthesis and release.

-

Quantification: The amount of leukotrienes (e.g., LTC4, LTB4) in the cell supernatant is measured using a sensitive method like ELISA or LC-MS/MS.

-

Data Analysis: The inhibitory effect of (R)-Azelastine on leukotriene release is determined by comparing the treated samples to the stimulated control.

Conclusion

Purified (R)-Azelastine is a pharmacologically active agent with a dual mechanism of action that includes potent H1-receptor inverse agonism and broad anti-inflammatory properties. While specific quantitative data for the (R)-enantiomer is limited, the extensive research on the racemic mixture provides a robust framework for understanding its pharmacological profile. Its ability to not only block histamine-mediated effects but also to inhibit the release and activity of a wide range of inflammatory mediators makes it a highly effective therapeutic agent for allergic diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and scientists in the continued exploration and development of (R)-Azelastine and related compounds.

References

- 1. azelastine [drugcentral.org]

- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.nova.edu [scholars.nova.edu]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(R)-Azelastine Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a phthalazinone derivative, is a second-generation antihistamine renowned for its potent antagonism of the histamine H1 receptor.[1][2] It is clinically administered as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine.[1][3] While in vitro studies have generally reported no significant difference in the pharmacological activity between the two enantiomers, a detailed understanding of the receptor binding profile of the individual isomers is crucial for targeted drug design and development.[3] This technical guide provides a comprehensive overview of the receptor binding affinity of (R)-Azelastine, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Receptor Binding Affinity of Azelastine

Azelastine is primarily a potent histamine H1 receptor antagonist.[4] However, it also exhibits affinity for other receptors, contributing to its broader pharmacological effects.[4][5] The following tables summarize the available quantitative data on the receptor binding affinity of azelastine. It is important to note that most publicly available data pertains to the racemic mixture.

Table 1: Histamine Receptor Binding Affinity of Azelastine (Racemate)

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| Histamine H1 | Azelastine | Radioligand Binding | Human | Lung | IC50 values reported as consistently low | - | [4] |

| Histamine H1 | Azelastine | Radioligand Binding | Human | Recombinant (CHO cells) | - | - | [6] |

| Histamine H3 | Azelastine | Radioligand Binding | Human | Recombinant (CHO cells) | 147.91 | 6.83 | [7] |

Table 2: Muscarinic Receptor Binding Affinity of Azelastine (Racemate)

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | IC50 (nM) | Reference |

| Muscarinic M1 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 580 | [5] |

| Muscarinic M2 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 1,200 | [5] |

| Muscarinic M3 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 2,500 | [5] |

| Muscarinic M4 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 16,800 | [5] |

| Muscarinic M5 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 1,100 | [5] |

Note: The available data is for the racemic mixture of azelastine. Specific Ki or IC50 values for (R)-Azelastine at muscarinic receptors are not detailed in the cited literature.

Table 3: Adrenergic Receptor Binding Affinity of Azelastine (Racemate)

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| α1A-adrenoceptor | Azelastine | Radioligand Binding | Human | Rat Fibroblasts | 50.12 | 7.3 | [7] |

| α1B-adrenoceptor | Azelastine | Radioligand Binding | Human | Rat Fibroblasts | 50.12 | 7.3 | [7] |

Note: Data presented is for the racemic mixture.

Serotonin Receptor Binding Affinity

While some studies indicate that azelastine may antagonize the action of serotonin at higher doses, specific quantitative binding affinity data (Ki or IC50 values) for (R)-Azelastine at various serotonin receptor subtypes are not well-documented in the available literature.[8]

Experimental Protocols

The determination of receptor binding affinity is primarily achieved through radioligand binding assays. These assays are a powerful tool for characterizing the interaction of a ligand with its receptor.

General Radioligand Binding Assay Protocol

A generalized workflow for a competitive radioligand binding assay is depicted below. This method is widely used to determine the affinity (Ki) of an unlabeled test compound (e.g., (R)-Azelastine) by measuring its ability to displace a radiolabeled ligand from a receptor.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol for Histamine H1 Receptor Binding Assay

This protocol is adapted from methodologies used for characterizing H1 receptor antagonists.

-

Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells) are commonly used.[6] Human lung tissue can also be utilized.[4]

-

Radioligand: [3H]pyrilamine (also known as [3H]mepyramine) is a widely used radioligand for the H1 receptor.[4]

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.

-

Incubation:

-

In assay tubes, combine the receptor preparation, a fixed concentration of [3H]pyrilamine, and varying concentrations of the unlabeled test compound ((R)-Azelastine).

-

To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known H1 receptor antagonist (e.g., diphenhydramine).

-

Total binding is determined in the absence of any competing ligand.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol for Muscarinic Receptor Functional Assay (Calcium Flux)

This protocol is based on the methodology described for assessing the antimuscarinic activity of antihistamines.[5]

-

Cell Line: C6 rat glioma cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.[5]

-

Assay Principle: This is a functional assay that measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a muscarinic agonist (e.g., acetylcholine).

-

Procedure:

-

Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are pre-treated with varying concentrations of the test compound ((R)-Azelastine) for a specified duration (e.g., 45 minutes).[5]

-

A maximal effective concentration of acetylcholine is then added to stimulate the muscarinic receptors.

-

The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.

-

-

Data Analysis: The IC50 value, which is the concentration of the test compound that causes a 50% inhibition of the acetylcholine-induced calcium response, is determined.

Signaling Pathways

(R)-Azelastine exerts its primary effect by blocking the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Caption: Simplified signaling pathway of the Histamine H1 receptor and its antagonism by (R)-Azelastine.

Conclusion

(R)-Azelastine's primary mechanism of action is as a potent antagonist of the histamine H1 receptor. While it exhibits a broader receptor binding profile, including interactions with muscarinic and adrenergic receptors, its affinity for these receptors is generally lower. The available quantitative data, primarily from studies on the racemic mixture, underscores its selectivity for the H1 receptor. Further research focusing specifically on the stereoselective binding of the (R)- and (S)-enantiomers would provide a more complete understanding of their pharmacological profiles and could inform the development of more targeted therapeutics. The experimental protocols detailed in this guide provide a framework for conducting such in-depth binding affinity studies.

References

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azelastine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Effects of azelastine hydrochloride, a new antiallergic drug, on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Azelastine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Statement on Stereochemistry

Azelastine is a second-generation antihistamine and mast cell stabilizer, widely recognized for its efficacy in the management of allergic rhinitis and conjunctivitis. It is a phthalazinone derivative with a complex pharmacological profile that extends beyond simple histamine H1-receptor antagonism.

Azelastine is synthesized and administered as a racemic mixture , containing equal amounts of the (R)- and (S)-enantiomers. It is a critical point of this technical guide to address the stereochemistry of Azelastine upfront. Extensive in vitro studies have been conducted, and the consistent finding is that there is no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers .[1][2] Therefore, this guide will focus on the in vitro characterization of the racemic mixture of Azelastine, which is the clinically relevant and scientifically supported entity for analysis.

Primary Pharmacological Activity: Histamine H1-Receptor Antagonism

Azelastine is a potent and selective antagonist of the histamine H1-receptor.[2][3] This action is the cornerstone of its antihistaminic effects, effectively blocking the actions of histamine released during an allergic response.

Quantitative Data: Receptor Binding Affinity

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | Varies (comparable to or lower than other antihistamines) | Human Lung Tissue | [3] |

| Binding Affinity | ~10-fold greater than chlorpheniramine (on a mg-per-mg basis) | Not Specified | [2][4] |

| Dissociation Rate | Significantly slower than diphenhydramine | Chinese Hamster Ovary (CHO) cells | [5] |

Experimental Protocol: Histamine H1-Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (IC50) of Azelastine for the histamine H1-receptor.

Materials:

-

Membrane preparations from cells expressing human histamine H1-receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]pyrilamine.

-

Azelastine hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, add increasing concentrations of unlabeled Azelastine.

-

Add a fixed concentration of the radioligand, [3H]pyrilamine.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H1-receptor antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding curve.

Visualization: H1-Receptor Antagonism Workflow

Multi-faceted Anti-inflammatory and Anti-allergic Properties

Azelastine's therapeutic efficacy is enhanced by its broader anti-inflammatory and anti-allergic activities, which are independent of H1-receptor antagonism.[6]

Mast Cell Stabilization

Azelastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[7]

Quantitative Data: Inhibition of Mediator Release from Mast Cells

| Mediator | Inhibition | Cell Type | Azelastine Concentration | Reference |

| Histamine | Potent Inhibition | Rat Peritoneal Mast Cells | Not specified | [7] |

| Tryptase | Inhibition | Human Umbilical Cord Blood-derived Mast Cells | 24 µM | [8] |

| IL-6 | 83% | Human Umbilical Cord Blood-derived Mast Cells | 24 µM | [9] |

| TNF-α | 80% | Human Umbilical Cord Blood-derived Mast Cells | 6 µM | [9] |

| IL-8 | 99% | Human Umbilical Cord Blood-derived Mast Cells | 60 µM | [9] |

Experimental Protocol: Mast Cell Degranulation Assay

Objective: To quantify the inhibitory effect of Azelastine on the release of mediators (e.g., histamine, β-hexosaminidase) from mast cells.

Materials:

-

Mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Azelastine hydrochloride.

-

Mast cell degranulation inducer (e.g., antigen for IgE-sensitized cells, compound 48/80).

-

Assay buffer (e.g., Tyrode's buffer).

-

Reagents for quantifying the specific mediator (e.g., ELISA kit for histamine, substrate for β-hexosaminidase assay).

-

96-well plates.

-

Plate reader.

Procedure:

-

Culture mast cells in 96-well plates. If using an IgE-mediated degranulation model, sensitize the cells with IgE overnight.

-

Wash the cells to remove excess IgE.

-

Pre-incubate the cells with various concentrations of Azelastine for a specified time (e.g., 30 minutes).

-

Induce degranulation by adding the chosen stimulus.

-

Incubate for an appropriate period (e.g., 30-60 minutes).

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for mediator analysis.

-

For total mediator release, lyse a set of control cells with a detergent (e.g., Triton X-100).

-

Quantify the amount of the released mediator in the supernatant using a suitable method (e.g., ELISA for histamine).

-

Calculate the percentage of inhibition of mediator release by comparing the Azelastine-treated samples to the untreated (stimulated) control.

Inhibition of Other Inflammatory Mediators and Pathways

Azelastine has been shown to inhibit the synthesis and release of leukotrienes, kinins, and cytokines, and to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1).[4][6]

Experimental Protocol: Cytokine Release Assay

Objective: To measure the effect of Azelastine on the production of specific cytokines (e.g., IL-6, TNF-α) from inflammatory cells.

Materials:

-

Human peripheral blood leukocytes or a relevant cell line.[10]

-

Azelastine hydrochloride.

-

Stimulant (e.g., Lipopolysaccharide (LPS) or Concanavalin A).[10]

-

Cell culture medium and supplements.

-

ELISA kits for the cytokines of interest.

-

96-well cell culture plates.

-

CO2 incubator.

-

Plate reader.

Procedure:

-

Isolate and culture the cells in 96-well plates.

-

Pre-treat the cells with different concentrations of Azelastine.

-

Stimulate the cells with the appropriate agonist (e.g., LPS).

-

Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokines in the supernatant using specific ELISA kits.

-

Analyze the data to determine the dose-dependent inhibitory effect of Azelastine on cytokine production.

Visualization: Azelastine's Multi-modal Anti-inflammatory Signaling

Conclusion

The in vitro characterization of Azelastine reveals a molecule with a dual mechanism of action: potent histamine H1-receptor antagonism and broad anti-inflammatory properties. The available scientific evidence consistently indicates a lack of significant pharmacological differences between the (R)- and (S)-enantiomers, making the racemic mixture the relevant entity for study and clinical use. This guide provides a framework for the key in vitro assays used to characterize the multifaceted activities of Azelastine, offering valuable protocols and data for researchers in the field of allergy, immunology, and drug development.

References

- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]